3-(2-Cyanophenyl)-N-ethylbenzamide
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Overview
Description
The compound “3-(2-Cyanophenyl)-propanoic acid” is a chemical with the linear formula C10H9NO2 . Another related compound, “(2E)-3-(2-cyanophenyl)acrylic acid”, has the molecular formula C10H7NO2 .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .Molecular Structure Analysis
The molecular structure of a related compound, “2-cyanophenyl phenacyl ether”, was determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(3-Bromo-2-cyanophenyl)boronic acid”, include a density of 1.3±0.1 g/cm3, a boiling point of 366.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Divergent Catalytic Reactions
Research by Mancuso et al. (2014) demonstrates the catalyzed oxidative carbonylation of alkynylbenzamides, leading to the formation of isoindolinones and isobenzofuranimines, depending on reaction conditions and nucleophiles used. This highlights the compound's potential utility in synthesizing structurally diverse heterocycles, which are significant in drug development and material science (Mancuso et al., 2014).
Synthesis of DEET
Withey and Bajic (2015) detail an educational synthesis of N,N-Diethyl-3-methylbenzamide (DEET), a widely used insect repellent, showcasing the compound's relevance in synthesizing commercially significant molecules (Withey & Bajic, 2015).
Molecular Structure Analysis
Janczak and Kubiak (2003) explored the molecular structure of 3-cyanobenzamide, providing insights into its conformation and hydrogen bonding in the solid state, which is crucial for understanding the physicochemical properties of related compounds (Janczak & Kubiak, 2003).
Antitumor Potential
Shams et al. (2010) reported on the synthesis of heterocyclic compounds derived from cyanoacetamide, demonstrating significant antitumor activities. This suggests potential pharmacological applications for cyanophenyl benzamides in cancer therapy (Shams et al., 2010).
Catalytic Applications
Wang and Widenhoefer (2004) discussed the platinum-catalyzed hydroamination of olefins with carboxamides, pointing to the utility of benzamide derivatives in catalysis (Wang & Widenhoefer, 2004).
Synthesis of Novel Polyimides
Butt et al. (2005) described the synthesis of aromatic polyimides using benzamide derivatives, indicating the role of such compounds in the production of high-performance polymers (Butt et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-cyanophenyl)-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-18-16(19)13-8-5-7-12(10-13)15-9-4-3-6-14(15)11-17/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYXNJIFJUPQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742920 |
Source
|
Record name | 2'-Cyano-N-ethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanophenyl)-N-ethylbenzamide | |
CAS RN |
1365272-76-9 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Cyano-N-ethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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